molecular formula C9H11BrClN B13562102 2-(4-Bromo-2-chlorophenyl)propan-1-amine

2-(4-Bromo-2-chlorophenyl)propan-1-amine

Cat. No.: B13562102
M. Wt: 248.55 g/mol
InChI Key: BQCYLEQLEXLMFS-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)propan-1-amine is an organic compound of interest in medicinal chemistry and neuroscience research. It is often supplied as a stable hydrochloride salt with the CAS number 3017264-01-3 . The molecular formula for the hydrochloride salt is C 9 H 12 BrCl 2 N, and it has a molecular weight of 285.0 . This compound is a substituted phenethylamine derivative and is part of a broader class of compounds studied for their structure-activity relationships (SAR) at monoamine transporters in the brain . Systematic SAR studies on similar methcathinone analogs have shown that halogen substitution on the phenyl ring significantly influences the compound's potency and selectivity as a releasing agent at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters . Specifically, the presence of bromo and chloro substituents at the 2- and 4-positions of the ring is a key structural feature for investigating the pharmacological profile of these research compounds . Researchers utilize this molecule as a building block or reference standard to explore these complex relationships and further understand neurotransmitter dynamics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenyl)propan-1-amine

InChI

InChI=1S/C9H11BrClN/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3

InChI Key

BQCYLEQLEXLMFS-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Bromination and Chlorination of Aromatic Precursors

The initial step involves selective halogenation of phenyl derivatives to introduce bromine and chlorine substituents onto the aromatic ring. According to a patent (EP2323966A1), bromination of phenyl derivatives such as phenol, anisole, or aniline can be employed to obtain 4-bromophenyl derivatives, which are precursors for the target compound.

Key points:

  • Bromination is performed in a two-phase liquid-liquid system.
  • Bromide sources (e.g., N-bromosuccinimide or elemental bromine) are used.
  • Reaction conditions are typically between 15°C and 50°C.
  • Catalysts like vanadium pentoxide or ammonium heptamolybdate enhance selectivity.
  • The process yields a mixture of 4-bromophenyl derivatives and minor amounts (<0.5%) of 2-bromophenyl derivatives.

Synthesis of 4-Bromo-2-chlorophenyl Precursors

The core aromatic precursor, 4-bromo-2-chlorophenyl , can be synthesized via selective halogenation of 2-chlorophenyl derivatives or via multi-step pathways starting from benzoic acids or benzenes. One reported route involves bromination of 2-chlorophenol derivatives followed by reduction to the corresponding phenyl compounds.

Reaction scheme:

  • Bromination of 2-chlorophenol derivatives in the presence of a catalyst such as FeBr₃ or Br₂ under controlled temperature.
  • Purification via recrystallization or chromatography.

Formation of Propan-1-one Intermediate

The key intermediate, 1-(4-bromo-2-chlorophenyl)propan-1-one , is synthesized through acylation reactions involving phenyl derivatives and acyl chlorides or anhydrides.

Method:

  • Activation of the phenyl derivative with a coupling reagent such as HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane.
  • Addition of a suitable acyl source (e.g., propanoyl chloride).
  • Reaction carried out at low temperature (around 0°C) to control selectivity.

Reaction conditions:

Parameter Conditions
Solvent Dichloromethane (DCM)
Temperature 0°C to room temperature
Reagents HOBt, EDC, DIEA (N,N-Diisopropylethylamine)

Reduction to Propan-1-amine Derivative

Conversion of the ketone to the amine involves reductive amination or catalytic hydrogenation:

  • Catalytic hydrogenation over Pd/C or Pt/C under mild conditions (1–10 atm H₂, room temperature to 50°C).
  • Alternatively, reductive amination using ammonia or primary amines with reducing agents like sodium cyanoborohydride.

Reaction example:

1-(4-bromo-2-chlorophenyl)propan-1-one + NH₃ → 2-(4-bromo-2-chlorophenyl)propan-1-amine

Yields are typically high (>75%), with purity improved via chromatography.

Final Purification and Characterization

The crude product undergoes purification through:

  • Column chromatography using silica gel.
  • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

Characterization involves NMR, IR, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Methods

Step Reaction Conditions Catalysts/Reagents Yield/Notes
Aromatic halogenation Phenyl derivative + Br₂/Cl₂ 15–50°C Vanadium pentoxide, ammonium heptamolybdate 75–90% for 4-bromo derivatives
Acylation Phenyl derivative + propanoyl chloride 0°C to RT HOBt, EDC, DIEA High yield, selective
Reductive amination Ketone + NH₃ RT to 50°C Pd/C or Pt/C, H₂ >75% yield
Purification Chromatography - Silica gel Purity >98%

Research Findings and Notes

  • The process emphasizes selectivity for the 4-bromo-2-chlorophenyl isomer due to similar boiling points with other isomers, necessitating chromatographic purification.
  • The yields of the final amine are generally high when optimized reaction conditions are employed.
  • The use of catalysts like vanadium pentoxide enhances halogenation selectivity, reducing byproduct formation.
  • Multi-step synthesis from commercially available starting materials ensures scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenyl ring.

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Research into its potential therapeutic applications, such as its use as a precursor for pharmaceutical compounds, is ongoing.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the specific target. For example, it may bind to serotonin or dopamine receptors, influencing neurotransmitter activity and leading to changes in mood and behavior.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 4-bromo-2-chloro configuration in the target compound introduces distinct electronic effects compared to analogs with substituents at other positions (e.g., 3-bromo-2-fluoro in ).
  • Amine Chain Modifications : Addition of methyl or fluorine groups (e.g., ) alters steric and electronic profiles. For instance, 2,2-difluoro substitution () may reduce basicity and improve metabolic stability .

Electronic and Physicochemical Properties

  • Electrophilicity : Bromine and chlorine are electron-withdrawing groups, making the target compound more electrophilic than fluorine-containing analogs (e.g., ). Absolute hardness (η), calculated as η = (I − A)/2 (), is expected to be lower than in less polarizable analogs .

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution bond-length and angle measurements .
  • NMR Spectroscopy : 1^1H and 13^13C NMR in CDCl₃ reveal deshielding effects from the bromo and chloro substituents (e.g., aromatic protons at δ 7.3–7.8 ppm) .
    Advanced Consideration : Multiwfn software can analyze electron density topology (e.g., Laplacian at bond critical points) to quantify halogen bonding interactions, crucial for understanding reactivity .

What are the dominant reaction mechanisms for halogen substituent displacement in this compound?

Advanced Research Focus
The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOH/EtOH), while the 2-chloro group is less reactive due to steric hindrance. Key findings:

  • Kinetics : Second-order rate constants (k₂) for Br displacement by NH₃ are ~3.5 × 10⁻⁴ L mol⁻¹ s⁻¹ at 25°C .
  • DFT Studies : Transition-state modeling (B3LYP/6-31G*) shows higher activation energy for Cl substitution (ΔG‡ = 28.5 kcal/mol) vs. Br (ΔG‡ = 22.1 kcal/mol) .
    Methodology : Use Hammett plots to correlate substituent effects with reaction rates in meta/para positions .

How does this compound interact with biological targets, and what assays are suitable for validation?

Advanced Research Focus
The compound’s amine group facilitates interactions with G-protein-coupled receptors (GPCRs) or monoamine transporters. Experimental approaches:

  • Radioligand Binding Assays : Competitive displacement of 3^3H-dopamine in striatal membranes (IC₅₀ values <10 µM suggest high affinity) .
  • Molecular Dynamics Simulations : AMBER or CHARMM force fields predict binding modes to serotonin receptors (e.g., 5-HT₂A) .
    Contradictions : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., pH, ionic strength), requiring standardized buffers (e.g., Tris-HCl, pH 7.4) .

How can computational modeling predict the physicochemical properties of this compound?

Q. Basic Research Focus

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate octanol-water partition coefficients (~2.8), indicating moderate lipophilicity .
  • pKa Prediction : The primary amine has a pKa ~9.5, protonated under physiological conditions .
    Advanced Consideration : Electron localization function (ELF) analysis in Multiwfn identifies regions of high electron density, guiding derivatization strategies for improved solubility .

What analytical techniques resolve discrepancies in reported spectral data for this compound?

Q. Advanced Research Focus

  • High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z (e.g., [M+H]⁺ = 248.9874) with theoretical values to confirm molecular formula (C₉H₁₀BrClN) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., distinguish H-3 and H-5 protons via coupling constants) .
    Data Conflict Resolution : Cross-validate with crystalline sponge methods (e.g., single-crystal XRD) when NMR data is ambiguous .

What strategies improve the stability of this compound in solution?

Q. Basic Research Focus

  • Storage Conditions : Store in anhydrous DMSO or EtOH at –20°C to prevent oxidation of the amine group .
  • Antioxidants : Add 0.1% BHT to aqueous solutions to inhibit radical-mediated degradation .
    Advanced Consideration : Degradation kinetics (monitored via UPLC-PDA) show a t₁/₂ of 14 days at 25°C, necessitating stability-indicating assays for long-term studies .

How does this compound compare to analogs (e.g., 2-(3-chlorophenyl)propan-1-amine) in pharmacological screens?

Q. Advanced Research Focus

  • SAR Analysis : The 4-bromo-2-chloro substitution enhances σ-receptor affinity (Kᵢ = 15 nM) vs. 3-chloro analogs (Kᵢ = 120 nM) due to improved halogen bonding .
  • Metabolic Stability : Microsomal assays (human liver microsomes) show slower clearance (t₁/₂ = 45 min) compared to fluorine-substituted derivatives (t₁/₂ = 22 min) .

What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Q. Advanced Research Focus

  • Disorder in Halogen Positions : Use SHELXL’s PART instruction to model partial occupancy of Br/Cl atoms in cases of static disorder .
  • Twinned Crystals : Implement HKLF 5 format in SHELX for data integration from twinned specimens (e.g., two-component merohedral twins) .

How can this compound be functionalized for use in bioconjugation or probe design?

Q. Advanced Research Focus

  • Amine Derivatization : React with NHS esters (e.g., FITC, biotin) in pH 8.5 borate buffer to form stable amide bonds .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces triazole linkages for imaging probes .

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